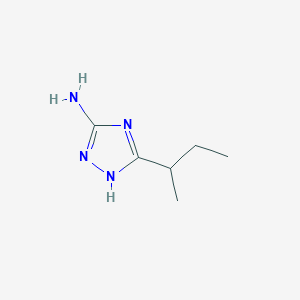

5-(sec-Butyl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

5-butan-2-yl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H12N4/c1-3-4(2)5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H3,7,8,9,10) |

InChI Key |

MSLQHPCPTQDLBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC(=NN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of sec-butyl hydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In industrial settings, the production of 5-(sec-Butyl)-1H-1,2,4-triazol-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(sec-Butyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Comparison of 5-(sec-Butyl)-1H-1,2,4-triazol-3-amine with Analogues

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(sec-Butyl)-1H-1,2,4-triazol-3-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with sec-butyl-substituted precursors under reflux conditions. For example, thiourea and sec-butyl carbonyl compounds can react in the presence of mercuric acetate as a catalyst (60–80°C, ethanol solvent), followed by purification via column chromatography . Optimization includes adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time (3–6 hours) to maximize yield and purity. Side products like regioisomers can be minimized by controlling temperature gradients .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer : Due to potential skin/eye irritation and respiratory hazards, researchers should use fume hoods, nitrile gloves, and safety goggles. Waste must be segregated in labeled containers and disposed via certified biohazard waste services. Emergency protocols include immediate rinsing with water for eye/skin contact and using activated carbon filters for spill containment .

Q. Which spectroscopic and crystallographic techniques are used for structural validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies substituent positions (e.g., sec-butyl group at C5), while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. Single-crystal X-ray diffraction (SHELX programs) resolves tautomeric forms and hydrogen-bonding networks . For ambiguous cases, Hirshfeld surface analysis complements crystallographic data to map intermolecular interactions .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic and reactive properties?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p) basis set) predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Comparative studies with tert-butyl analogs reveal steric effects of the sec-butyl group on charge distribution . Solvent effects (PCM model) and vibrational spectra (IR) simulations validate experimental data, resolving discrepancies in tautomer stability .

Q. What strategies address contradictions in crystallographic and spectroscopic data?

- Methodological Answer : Contradictions (e.g., unexpected tautomer ratios) require multi-technique validation:

- Variable-temperature NMR monitors dynamic equilibria in solution.

- Powder X-ray Diffraction (PXRD) distinguishes polymorphs.

- Synchrotron radiation enhances resolution for low-quality crystals .

Q. How to design bioactivity assays targeting enzyme inhibition or antimicrobial activity?

- Methodological Answer :

- Urease Inhibition : Use jack bean urease with phenol-red assay (UV-Vis monitoring at 630 nm). IC₅₀ values are compared to thiourea controls .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) tests against Gram± bacteria and fungi. Structure-Activity Relationship (SAR) studies correlate sec-butyl hydrophobicity with membrane penetration .

- DNA Interaction : Ethidium bromide displacement assays (fluorescence quenching) assess intercalation potential .

Q. What synthetic modifications enhance stability or bioavailability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.